4-Nitro-DL-phenylalanine
Overview
Description
Synthesis Analysis
4-Nitro-DL-phenylalanine is synthesized in several steps, starting with the amino acid, DL-phenylalanine . Single crystals of L-Phenylalanine-4-nitrophenol (LPNP) were synthesized and grown by slow cooling solution growth technique .Molecular Structure Analysis
The molecular formula of 4-Nitro-DL-phenylalanine is C9H10N2O4 . The molecular weight is 210.19 g/mol . The InChI string isInChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
. Chemical Reactions Analysis
The chemical reactivity and chemical potential of 4-Nitro-DL-phenylalanine have been calculated . In addition, molecular electrostatic potential (MEP), frontier molecular orbital (FMO) analysis were investigated using theoretical calculations .Physical And Chemical Properties Analysis
4-Nitro-DL-phenylalanine is a powder . The melting point is 236-237 °C (dec.) (lit.) . The SMILES string isNC(Cc1ccc(cc1)N+[O-])C(O)=O
.
Scientific Research Applications
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Antimicrobial and Antioxidant Activities
- Field : Biochemistry
- Application : 4-Nitro-DL-phenylalanine is used in the synthesis of a series of amide derivatives, which have been screened for antimicrobial and antioxidant activities .
- Method : The amide derivatives are synthesized from 4-nitro-DL-phenylalanine and substituted anilines using propylphosphonic anhydride as a coupling reagent . The products are characterized through IR, LC–MS, 1H and 13C NMR spectral studies .
- Results : Some of the compounds showed activity against Microsporum gypsuem and Candida albicans, and a few showed antibacterial activities . The compounds also showed good activity for DPPH scavenging and ABTS assay methods .
-
Internal Standard for Proton Nuclear Magnetic Resonance
- Field : Analytical Chemistry
- Application : 4-Nitro-DL-phenylalanine is used as an internal standard for the determination of β-N-methylamino-L-alanine (L-BMAA) in environmental aqueous samples .
- Method : The compound is used in proton nuclear magnetic resonance (1H NMR) technique .
- Results : The results of this application were not specified in the source .
-
Chromophore in FRET Substrates
- Field : Biochemistry
- Application : 4-Nitro-DL-phenylalanine is incorporated into peptides as a chromophore . In FRET substrates, it acts as a quencher .
- Method : The specific method of application was not specified in the source .
- Results : The results of this application were not specified in the source .
-
UV Tag for Determination of Overall Purity of β-turn Mimetics
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Metal Chelating Ligands with Fe2+ ions
Safety And Hazards
4-Nitro-DL-phenylalanine is toxic if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-amino-3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVVZTAFGPQSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862482 | |
Record name | 4-Nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-DL-phenylalanine | |
CAS RN |
2922-40-9, 1991-83-9, 949-99-5 | |
Record name | 4-Nitro-DL-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2922-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-DL-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: WNR D1YZVQ | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC148865 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2922-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Nitrophenylalanine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-DL-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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